An In-depth Technical Guide to the Anticipated Chemical Properties and Structure of 1-Azido-2-nitroethane
An In-depth Technical Guide to the Anticipated Chemical Properties and Structure of 1-Azido-2-nitroethane
Introduction
1-Azido-2-nitroethane (C₂H₄N₄O₂) is a small organic molecule featuring two highly energetic functional groups: an azide (-N₃) and a nitro group (-NO₂) on adjacent carbon atoms. The presence of these "explosophores" on a low-molecular-weight alkane backbone suggests that this compound is likely to be highly energetic and potentially unstable.[1][2] Its structure presents interesting possibilities for synthetic chemistry, potentially serving as a precursor to vicinal diamines or other nitrogen-containing heterocycles. This guide will extrapolate its expected structural characteristics, spectroscopic signature, a plausible synthetic route, and anticipated reactivity.
Chemical Structure and Properties
The chemical structure of 1-azido-2-nitroethane is characterized by an ethyl chain substituted with an azide group at the C1 position and a nitro group at the C2 position.
Molecular Formula: C₂H₄N₄O₂
Molecular Weight: 116.08 g/mol
The "Rule of Six" and the carbon-to-nitrogen (C/N) ratio are often used to estimate the stability of energetic compounds.[1][3] For 1-azido-2-nitroethane, the C/N ratio is 2:4 (or 1:2), which is significantly low and suggests a high degree of instability.[1][4] Such compounds should be handled with extreme caution, in small quantities, and behind a blast shield.[5][6]
Proposed Synthesis
A plausible and commonly employed method for the synthesis of alkyl azides is the nucleophilic substitution (Sₙ2) of a corresponding alkyl halide with sodium azide.[7][8][9][10] Therefore, 1-azido-2-nitroethane could likely be synthesized from a 2-nitroethyl halide. 1-Bromo-2-nitroethane would be a suitable precursor due to the good leaving group ability of the bromide ion.
Experimental Protocol: Proposed Synthesis of 1-Azido-2-nitroethane
Warning: This proposed synthesis involves potentially explosive and toxic materials. A thorough risk assessment is mandatory before proceeding. All operations should be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment.[2][6]
Materials:
-
1-Bromo-2-nitroethane
-
Sodium azide (NaN₃)
-
Aqueous acetone or a similar polar aprotic solvent system
-
Deionized water
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-2-nitroethane in a suitable solvent such as aqueous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of sodium azide in portions to manage any exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Crucially, do not concentrate the solution by rotary evaporation or distillation, as this can lead to explosive decomposition of the organic azide. [2][6] The resulting solution of 1-azido-2-nitroethane should be used directly in subsequent steps.
Spectroscopic Characterization (Anticipated Data)
The following spectroscopic data are predicted based on the known chemical shifts and absorption frequencies of the functional groups present and data from analogous molecules.[11][12][13][14][15][16][17][18][19][20]
| Spectroscopic Technique | Anticipated Observations |
| ¹H NMR | Two multiplets corresponding to the two diastereotopic methylene protons. The protons on the carbon bearing the azide group (C1) would likely appear further downfield than a typical alkane but upfield of the protons on the carbon with the nitro group (C2). Expected chemical shifts: C1-H₂ (~3.5-4.0 ppm), C2-H₂ (~4.5-5.0 ppm). |
| ¹³C NMR | Two signals are expected. The carbon attached to the nitro group (C2) would be significantly deshielded and appear further downfield compared to the carbon attached to the azide group (C1). Expected chemical shifts: C1 (~50-60 ppm), C2 (~70-80 ppm). |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band characteristic of the asymmetric stretch of the azide group is expected around 2100 cm⁻¹.[13][14][16] Strong symmetric and asymmetric stretching bands for the nitro group are anticipated around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 116 may be observed, but it is likely to be weak due to the instability of the molecule. A prominent fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the azide group, leading to a fragment ion at m/z 88.[21][22][23][24] Another expected fragmentation is the loss of the nitro group (NO₂), resulting in a fragment at m/z 70.[25][26][27] |
Anticipated Reactivity and Thermal Stability
-
Reduction: The azide group can be readily reduced to a primary amine, and the nitro group can also be reduced to an amine. This makes 1-azido-2-nitroethane a potential precursor for 1,2-diaminoethane. The reduction of the azide can be achieved under milder conditions (e.g., catalytic hydrogenation) than the nitro group, allowing for selective transformations.
-
Cycloaddition: The azide group can participate in [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) or alkenes to form triazoles or triazolines, respectively. This is a cornerstone of "click chemistry."[5]
-
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under certain conditions, although this is generally less facile than halide displacement.
Organic azides and nitro compounds are known for their thermal instability.[28][29][30] The thermal decomposition of 1-azido-2-nitroethane is expected to be highly exothermic and potentially explosive. The decomposition is likely initiated by the cleavage of the weak N-N₂ bond in the azide group to release molecular nitrogen, a thermodynamically very stable molecule. This would initially form a highly reactive nitrene intermediate. The presence of the adjacent nitro group could influence the subsequent decomposition pathway.
Safety Considerations
Given the high nitrogen content and the presence of two energetic functional groups on a small alkyl chain, 1-azido-2-nitroethane should be treated as a potentially explosive and shock-sensitive material.[1][2][4][5][6]
-
Handling: Only small quantities should be synthesized and handled. Use non-metal spatulas and avoid ground glass joints.[6]
-
Solvents: Avoid chlorinated solvents like dichloromethane and chloroform, as they can form extremely unstable diazidomethane and triazidomethane, respectively.[2][4]
-
Purification: Purification by distillation or sublimation should be avoided due to the risk of explosive decomposition.[2] If isolation is necessary, it should be limited to extraction and precipitation, and the pure compound should be stored in solution at low temperatures and protected from light.[1][4]
-
Waste Disposal: Azide-containing waste should be collected separately and not mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[1][2]
Conclusion
While 1-azido-2-nitroethane remains a theoretically interesting molecule with potential applications in synthetic chemistry, the lack of published data underscores the probable challenges associated with its synthesis and handling due to its likely high instability. The information presented in this guide, derived from the known chemistry of analogous compounds, provides a foundational understanding for any future research into this energetic molecule. Any experimental work should be approached with extreme caution and appropriate safety measures in place.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. 2-Azidoethanol | 1517-05-1 | Benchchem [benchchem.com]
- 10. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]
- 11. Nitrogen NMR shieldings of nitroalkanes as a structural and conformational probe | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Nitrogen-14 nuclear magnetic resonance. Part II. Additivity rules for chemical shifts in nitroalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep in Pearson+ [pearson.com]
- 16. researchgate.net [researchgate.net]
- 17. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. web.pdx.edu [web.pdx.edu]
- 21. researchgate.net [researchgate.net]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. researchgate.net [researchgate.net]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
